2-Propenoic acid, (triethoxysilyl)methyl ester

UV/EB curing radical polymerization silane coupling agent

2-Propenoic acid, (triethoxysilyl)methyl ester (CAS 78884-71-6) is an acrylate-functional trialkoxysilane monomer that combines a polymerizable acrylate double bond with a hydrolysable triethoxysilyl group. With the molecular formula C₁₀H₂₀O₅Si and a molecular weight of 248.35 g/mol, this clear liquid functions as a silane coupling agent, adhesion promoter, and crosslinking monomer in coatings, adhesives, sealants, and composite materials.

Molecular Formula C10H20O5Si
Molecular Weight 248.35 g/mol
CAS No. 78884-71-6
Cat. No. B3057295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, (triethoxysilyl)methyl ester
CAS78884-71-6
Molecular FormulaC10H20O5Si
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCCO[Si](COC(=O)C=C)(OCC)OCC
InChIInChI=1S/C10H20O5Si/c1-5-10(11)12-9-16(13-6-2,14-7-3)15-8-4/h5H,1,6-9H2,2-4H3
InChIKeyWDUXKFKVDQRWJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenoic Acid, (Triethoxysilyl)methyl Ester (CAS 78884-71-6): Acrylate-Functional Triethoxysilane for Hybrid Organic-Inorganic Material Systems


2-Propenoic acid, (triethoxysilyl)methyl ester (CAS 78884-71-6) is an acrylate-functional trialkoxysilane monomer that combines a polymerizable acrylate double bond with a hydrolysable triethoxysilyl group [1]. With the molecular formula C₁₀H₂₀O₅Si and a molecular weight of 248.35 g/mol, this clear liquid functions as a silane coupling agent, adhesion promoter, and crosslinking monomer in coatings, adhesives, sealants, and composite materials . The dual reactivity enables covalent bonding to both organic polymer matrices and inorganic substrates such as glass, silica, and metal oxides, making it a versatile building block for hybrid organic-inorganic systems.

Why Generic Substitution of (Triethoxysilyl)methyl Acrylate with Methacrylate or Methoxy Silanes Compromises Performance


Silane coupling agents that appear superficially similar differ critically in organic radical reactivity, hydrolysis kinetics, and byproduct safety. The acrylate group in 2-propenoic acid, (triethoxysilyl)methyl ester exhibits higher radical reactivity than the methacrylate group found in the nearest analog, (triethoxysilyl)methyl methacrylate (CAS 5577-72-0, Geniosil XL 36), reducing the electron-beam dose required for curing from 50 KGy to 20 KGy [1]. Furthermore, ethoxysilyl groups hydrolyze more gradually than methoxysilyl groups, extending formulation pot life and reducing premature gelation risk . The release of ethanol (rather than methanol) upon hydrolysis also avoids toxicological labeling requirements that increasingly restrict methoxysilane use in certain jurisdictions [2]. Substituting a methacrylate or methoxy analog without accounting for these kinetic and regulatory differences can compromise cure speed, adhesion durability, and regulatory compliance, undermining the intended performance of the final formulated product.

Quantitative Evidence Guide: (Triethoxysilyl)methyl Acrylate vs. Methacrylate and Methoxy Analogs


Higher Radical Reactivity: Acrylate vs. Methacrylate – Electron Beam Curing Benchmark

The acrylate functionality in 2-propenoic acid, (triethoxysilyl)methyl ester provides significantly higher radical reactivity than the methacryloxy group found in the closest analog (triethoxysilyl)methyl methacrylate (CAS 5577-72-0, also sold as Geniosil XL 36). In electron-beam (EB) curing studies comparing silicone polymers with 5 mol% functional groups, the minimum EB dose required for curing was 20 KGy for acryloxy-functional silicones, compared to 50 KGy for methacryloxy-functional silicones and >100 KGy for vinyl-functional silicones [1]. This represents a 60% reduction in required energy input for complete curing.

UV/EB curing radical polymerization silane coupling agent

Enhanced Composite Mechanical Strength: Acrylate Silane vs. Methacrylate Silane Treated Glass Fibers

Glass-fiber-reinforced unsaturated polyester laminates treated with an acryloxypropyltrimethoxysilane (representative of the acrylate silane class) exhibited a flexural strength of 490 N/mm², compared to 445 N/mm² for methacryloxy-based silane (MEMO) treated laminates, and 330 N/mm² for untreated controls [1]. The acrylate silane delivered a 10% improvement in flexural strength over the methacrylate analog and a 48% improvement over untreated composites at 63–65% glass content.

composite materials flexural strength glass fiber treatment

Accelerated Hydrolysis Rate: Acrylate Silane Monomers Lacking α-Methyl Substituents

A comparative study of silyl (meth)acrylate–fluorinated acrylate copolymers demonstrated that the hydrolysis rate of the resin increased substantially when the silyl acrylate monomer used in the synthesis lacked a methyl group at the α-carbon of the acrylate moiety [1]. Specifically, resins synthesized with 'non-methylated' silyl acrylate monomers exhibited relatively high hydrolysis rates, while the presence of α-methyl groups (as in methacrylate-based monomers) reduced the hydrolysis rate. Applied to 2-propenoic acid, (triethoxysilyl)methyl ester—which bears no α-methyl group—this finding supports a faster hydrolysis-driven erosion profile compared to (triethoxysilyl)methyl methacrylate (CAS 5577-72-0).

hydrolysis kinetics silyl ester antifouling coating

Controlled Hydrolysis of Ethoxysilyl Groups: Extended Pot Life and Process Window vs. Methoxy Analogs

The triethoxysilyl end of 2-propenoic acid, (triethoxysilyl)methyl ester hydrolyzes at a slower, more controlled rate than the trimethoxysilyl groups present in competing silanes such as 3-(trimethoxysilyl)propyl acrylate (TMSPA, CAS 4369-14-6). Under acidic conditions, the hydrolysis reactivity of alkoxysilyl groups follows the established order: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . As a triethoxy-functional compound, the target silane provides slower, more manageable hydrolysis than trimethoxy analogs, permitting longer formulated pot life and greater tolerance to ambient moisture during processing [1]. This contrasts with trimethoxy analogs that react more rapidly and produce methanol as a byproduct, which is classified as a suspected carcinogen.

sol-gel process hydrolysis kinetics formulation stability

Safer Hydrolysis Byproduct: Ethanol Release vs. Methanol – Regulatory and Procurement Advantage

Upon hydrolysis, 2-propenoic acid, (triethoxysilyl)methyl ester releases ethanol, whereas its trimethoxy analog 3-(trimethoxysilyl)propyl acrylate (CAS 4369-14-6) releases methanol. Methanol is classified as a suspected carcinogen, is highly flammable (flash point ~11 °C), and triggers GHS hazard labeling requirements (H370) that complicate transportation, storage, and end-use applications [1]. Ethanol, by contrast, is less toxic and carries significantly fewer regulatory burdens in most jurisdictions . For procurement in regions with strict VOC and worker-exposure regulations (e.g., EU REACH, US EPA TSCA), the ethoxy-based compound reduces compliance costs and workplace safety liabilities without requiring additional ventilation or exposure monitoring.

VOC regulation workplace safety chemical registration

Optimized Application Scenarios for (Triethoxysilyl)methyl Acrylate Based on Verified Differentiation


UV/EB-Curable High-Speed Coatings and Inks

The acrylate functional group of 2-propenoic acid, (triethoxysilyl)methyl ester enables lower electron-beam curing doses (20 KGy vs. 50 KGy for methacrylate silanes) [2], making it the monomer of choice for high-speed radiation-curable coatings and inks where line speed is directly tied to energy input. The ethoxysilyl moiety's gradual moisture reaction also extends formulated ink shelf-life and pot life , supporting both productivity (faster cure) and process robustness (longer working time).

Self-Polishing Marine Antifouling Coatings

The absence of an α-methyl group on the acrylate moiety accelerates the hydrolysis-controlled surface erosion compared to methacrylate silyl ester analogs [2]. The ethoxysilyl hydrolysis produces ethanol, not methanol, avoiding ecotoxicity concerns in marine environments . These features position the compound for use in tin-free, hydrolytically self-smoothing antifouling paint formulations where controlled erosion rate and environmental compliance are paramount.

High-Strength Glass-Fiber-Reinforced Structural Composites

Treatment of glass fibers with acrylate-functional silanes yields laminates with flexural strengths of 490 N/mm², 10% higher than methacrylate silane-treated equivalents and 48% higher than untreated composites [2]. The slower ethoxysilyl hydrolysis also allows longer open time for fiber sizing operations, improving wet-out and reducing defect rates. These properties support the selection of 2-propenoic acid, (triethoxysilyl)methyl ester for structural composites in automotive, wind energy, and sporting goods applications.

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